molecular formula C11H15N3O6S B2669572 5-{1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 897622-92-3

5-{1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2669572
CAS No.: 897622-92-3
M. Wt: 317.32
InChI Key: LJNYLCBJEGECSW-UHFFFAOYSA-N
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Description

5-{1,4-Dioxa-8-azaspiro[45]decane-8-sulfonyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps. One common approach starts with the preparation of 1,4-dioxa-8-azaspiro[4.5]decane, which is synthesized from 2-piperazinone and [4,5’-bithiazole]-2-carbonyl chloride

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

5-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-{1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, and further studies are needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of the target compound.

    4-Piperidone ethylene acetal: Another related compound with similar structural features.

Uniqueness

5-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its spirocyclic structure and the presence of both sulfonyl and tetrahydropyrimidine-2,4-dione moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O6S/c15-9-8(7-12-10(16)13-9)21(17,18)14-3-1-11(2-4-14)19-5-6-20-11/h7H,1-6H2,(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNYLCBJEGECSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)S(=O)(=O)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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